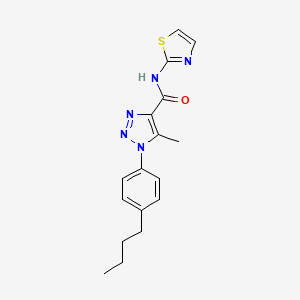

1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-butylphenyl group and at position 4 with a carboxamide moiety linked to a 1,3-thiazol-2-yl group.

Properties

IUPAC Name |

1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-3-4-5-13-6-8-14(9-7-13)22-12(2)15(20-21-22)16(23)19-17-18-10-11-24-17/h6-11H,3-5H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNIQQVXGCJCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods: For industrial-scale production, the synthesis would be optimized for yield and purity, often involving automated synthesis equipment and stringent reaction control. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the thiazole or phenyl rings.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, targeting specific functional groups like the carboxamide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the triazole moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound in focus, exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole moiety in this compound enhances its bioactivity against pathogens.

Anticancer Properties

1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer potential. In vitro studies have demonstrated moderate activity against several cancer cell lines, including melanoma and breast cancer . The compound's ability to induce apoptosis in cancer cells through mitochondrial pathways has been documented, highlighting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been under investigation due to their ability to modulate neurotransmitter systems. Some studies suggest that compounds similar to 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide may offer protective effects against neurodegenerative diseases by acting as antioxidants and reducing oxidative stress .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting or modulating their function. This compound may target specific enzymes or receptors, disrupting key biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Key structural analogues and their substituent differences are summarized below:

Key Observations :

- Amide Modifications: The 1,3-thiazol-2-yl amide in the target compound differs from aromatic or alkyl amides in analogues. Thiazole rings are known to enhance metabolic stability and hydrogen-bonding interactions in drug design .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities.

The compound's molecular formula is , with a molar mass of 341.43 g/mol. It belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines:

The data indicates that the compound exhibits moderate to high activity against these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the thiazole moiety is particularly relevant as it has been associated with enhanced anticancer activity in other compounds .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. Triazoles are known to possess broad-spectrum antibacterial activity:

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. While specific data on this particular compound's antifungal activity is limited, triazoles generally inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .

Case Studies

Several studies have explored the biological activities of related triazole compounds:

- A study on various triazole derivatives indicated significant anticancer activity against multiple tumor types, reinforcing the potential for 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide to act similarly .

- Another investigation highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization of this compound could yield even more potent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.